molecular formula C14H8N2O6S B12560614 1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- CAS No. 144482-85-9

1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-

Cat. No.: B12560614
CAS No.: 144482-85-9
M. Wt: 332.29 g/mol
InChI Key: PHSVFOGWVPUPFK-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of the nitrophenylsulfonyl group further enhances its reactivity and potential utility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- typically involves the selective activation of carbon-nitrogen triple bonds. One common method includes the use of rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of homogeneous rhodium catalysis and vinylcarbene intermediates has been shown to be effective in producing isoindole derivatives with high yields .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino-substituted isoindole derivatives.

    Substitution: Various substituted isoindole derivatives depending on the electrophile used.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- involves the selective activation of carbon-nitrogen triple bonds. This activation facilitates the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells, making them useful for biological imaging .

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dithione: Similar in structure but contains sulfur atoms instead of oxygen.

    1H-Isoindole-1,3(2H)-diimine: Contains imine groups instead of the nitrophenylsulfonyl group.

Uniqueness

Its ability to form aggregation-induced emission fluorophores sets it apart from other isoindole derivatives .

Properties

CAS No.

144482-85-9

Molecular Formula

C14H8N2O6S

Molecular Weight

332.29 g/mol

IUPAC Name

2-(3-nitrophenyl)sulfonylisoindole-1,3-dione

InChI

InChI=1S/C14H8N2O6S/c17-13-11-6-1-2-7-12(11)14(18)15(13)23(21,22)10-5-3-4-9(8-10)16(19)20/h1-8H

InChI Key

PHSVFOGWVPUPFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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